

Spectroscopic Profile of Triacontyl Hexacosanoate: A Technical Guide

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Compound of Interest

Compound Name: Triacontyl hexacosanoate

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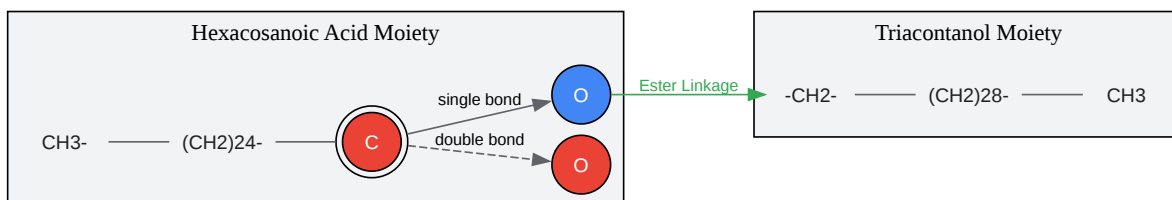
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triacontyl hexacosanoate**, a long-chain wax ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While specific experimental data for **triacontyl hexacosanoate** is not readily available in the public domain, this guide compiles expected spectroscopic characteristics based on the analysis of similar long-chain esters.

Chemical Structure and Properties

Triacontyl hexacosanoate (C₅₆H₁₁₂O₂) is an ester formed from hexacosanoic acid and triacontanol. Its long, saturated hydrocarbon chains confer a waxy, nonpolar character.

Molecular Structure:



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Caption: Chemical structure of **triacontyl hexacosanoate**.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **triacontyl hexacosanoate**. These values are based on typical chemical shifts and absorption frequencies for long-chain saturated esters.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **Triacontyl Hexacosanoate** (Solvent: CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	t	2H	-O-CH ₂ -
~2.28	t	2H	-CH ₂ -C(=O)O-
~1.62	quint	2H	-O-CH ₂ -CH ₂ -
~1.25	s (br)	~100H	-(CH ₂) _n -
~0.88	t	6H	CH ₃ -

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **Triacontyl Hexacosanoate** (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~173.9	C=O
~64.4	-O-CH ₂ -
~34.4	-CH ₂ -C(=O)O-
~31.9	-(CH ₂) _n - (terminal methylene on alcohol chain)
~29.7	-(CH ₂) _n - (bulk methylene)
~29.3-29.6	-(CH ₂) _n - (specific methylene groups)
~28.7	-O-CH ₂ -CH ₂ -
~25.9	-O-CH ₂ -CH ₂ -CH ₂ -
~25.1	-CH ₂ -CH ₂ -C(=O)O-
~22.7	-(CH ₂) _n - (terminal methylene on acid chain)
~14.1	CH ₃ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **Triacetyl Hexacosanoate**

Wavenumber (cm-1)	Intensity	Assignment
~2955, ~2918, ~2850	Strong	C-H stretching (asymmetric and symmetric) of CH ₃ and CH ₂
~1740	Strong	C=O stretching of the ester
~1472, ~1463	Medium	C-H bending (scissoring) of CH ₂
~1377	Weak	C-H bending (symmetric) of CH ₃
~1175	Strong	C-O stretching of the ester
~720	Medium	C-H rocking of long -(CH ₂) _n -chain (n ≥ 4)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of long-chain wax esters like **triacontyl hexacosanoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **triacontyl hexacosanoate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is important for resolving the signals of the long alkyl chains.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- The spectral width should be set to cover the range of 0-10 ppm.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - A spectral width of 0-200 ppm is appropriate.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ H = 7.26 ppm, δ C = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

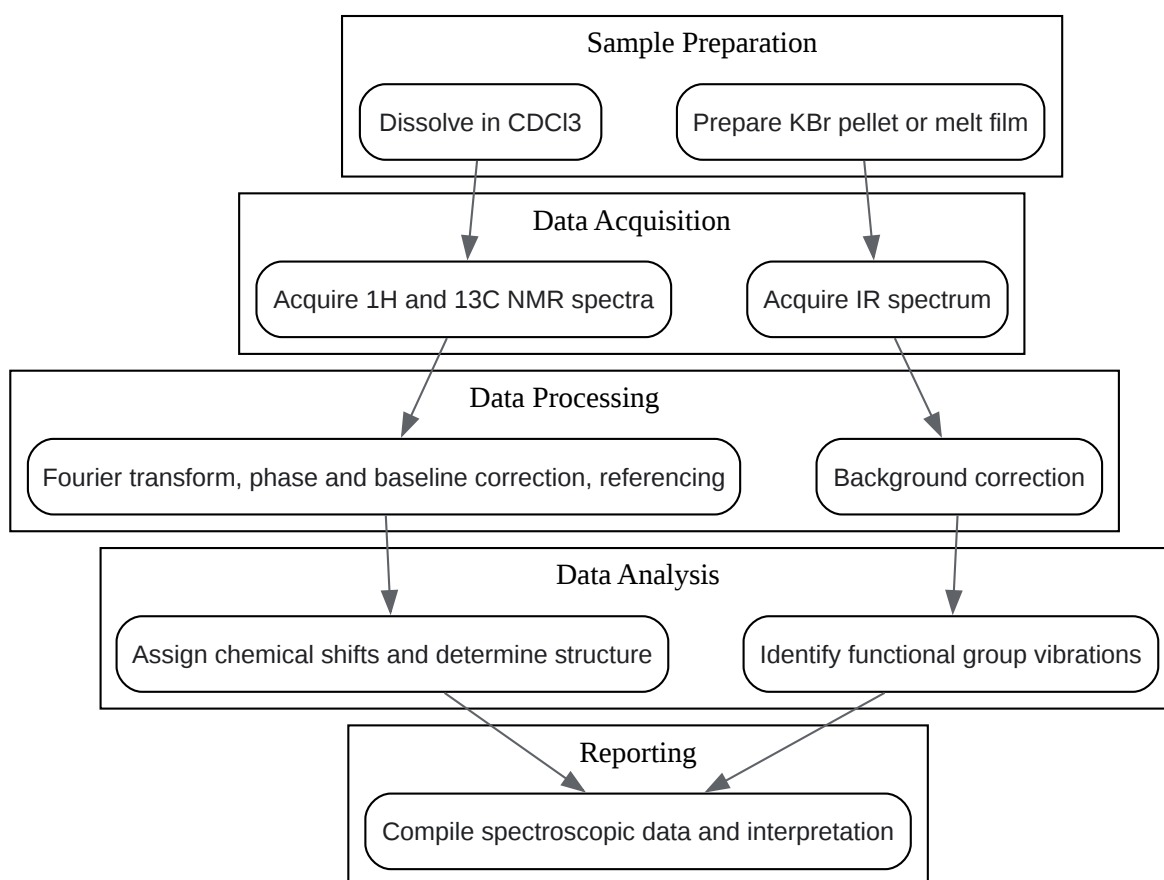
IR Spectroscopy

- **Sample Preparation:**
 - **Thin Film (Melt) Method:** Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr). Gently heat the plate on a hot plate until the sample melts. Place a second salt plate on top and press gently to create a thin film. Allow to cool before analysis.
 - **KBr Pellet Method:** Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a wax ester.



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- To cite this document: BenchChem. [Spectroscopic Profile of Triacetyl Hexacosanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b081258#spectroscopic-data-of-triacontyl-hexacosanoate-nmr-ir>]

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